molecular formula C12H15N3 B2552700 (1-Methyl-1H-pyrrol-2-ylmethyl)-pyridin-3-ylmethyl-amine CAS No. 727663-15-2

(1-Methyl-1H-pyrrol-2-ylmethyl)-pyridin-3-ylmethyl-amine

Cat. No.: B2552700
CAS No.: 727663-15-2
M. Wt: 201.273
InChI Key: ZDPBQFWFJFPRAL-UHFFFAOYSA-N
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Description

Structural Characterization

Molecular Architecture and Stereochemical Analysis

The compound consists of a pyrrole ring (C₄H₅N) and a pyridine ring (C₅H₅N) connected via methylene bridges at the 2-position of pyrrole and the 3-position of pyridine. A methyl group is attached to the nitrogen atom of the pyrrole ring, while a primary amine group is present at the pyridine’s 3-position. The molecular formula is C₁₂H₁₅N₃ , with a molecular weight of 201.27 g/mol .

Key structural features include:

  • Pyrrole ring : Aromatic five-membered ring with one nitrogen atom (sp² hybridized).
  • Pyridine ring : Aromatic six-membered ring with one nitrogen atom (sp² hybridized).
  • Methylene linkers : CH₂ groups connecting the pyrrole’s 2-position to the pyridine’s 3-position and the amine group.

The stereochemical configuration is planar due to the aromatic nature of both rings, with minimal steric hindrance between the substituents.

Comparative Analysis with Related Pyrrolidine-Pyridine Hybrid Structures

The compound shares structural similarities with other pyrrolidine-pyridine hybrids but differs in substitution patterns and linker arrangements. A comparative analysis is provided below:

Compound Molecular Formula Key Features Applications
(1-Methyl-1H-pyrrol-2-ylmethyl)-pyridin-3-ylmethyl-amine C₁₂H₁₅N₃ Pyrrole N-linked methyl, pyridine 3-amine, CH₂ linkers Potential enzyme inhibitors
N-[(1-Methyl-1H-pyrrol-2-yl)methyl]-1-propyl-1H-pyrazol-3-amine C₁₂H₁₆N₄ Pyrazole core, propyl substituent, CH₂ linker Antimicrobial agents
3-(2-(N-1H-methylpyrrolidinyl))pyridine C₁₀H₁₅N₂ Pyrrolidine ring, pyridine 3-substitution, N-linked methyl Coordination chemistry
N-[(1-Methyl-1H-pyrrol-2-yl)methyl]pyridin-3-amine C₁₁H₁₃N₃ Simplified pyridine-amine linkage, no pyrrolidine ring Intermediate in drug synthesis

This analysis highlights the compound’s unique combination of aromatic rings and linker functionalities, which distinguish it from simpler pyrrole-pyridine hybrids.

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR)

The ¹H NMR spectrum reveals the following key signals:

  • Pyrrole CH₂ : δ 3.7–4.0 ppm (singlet, 2H).
  • Pyridine CH₂ : δ 2.9–3.2 ppm (multiplet, 2H).
  • Methyl group : δ 2.1–2.3 ppm (singlet, 3H).
  • Aromatic protons : δ 6.8–8.3 ppm (multiplet,

Properties

IUPAC Name

N-[(1-methylpyrrol-2-yl)methyl]-1-pyridin-3-ylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3/c1-15-7-3-5-12(15)10-14-9-11-4-2-6-13-8-11/h2-8,14H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDPBQFWFJFPRAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1CNCC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methyl-1H-pyrrol-2-ylmethyl)-pyridin-3-ylmethyl-amine typically involves the formation of the pyrrole and pyridine rings followed by their subsequent coupling. One common method involves the reaction of 1-methylpyrrole with a suitable pyridine derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

(1-Methyl-1H-pyrrol-2-ylmethyl)-pyridin-3-ylmethyl-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrrole and pyridine N-oxides, while reduction may produce fully reduced amine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of related compounds, particularly those containing pyrrole and pyridine moieties. For instance, N-((1H-pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine has been synthesized and evaluated for its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The structural similarity suggests that (1-Methyl-1H-pyrrol-2-ylmethyl)-pyridin-3-ylmethyl-amine could exhibit similar biological activities.

2. Anticancer Potential
Compounds with similar structures have shown promise in anticancer research. The nitrogen atom in the pyrrole ring may facilitate interactions with biological targets, potentially leading to the inhibition of cancer cell proliferation. Studies on related derivatives indicate that they can induce apoptosis in cancer cells, suggesting a pathway for further investigation into this compound's therapeutic potential .

3. Neuropharmacology
The structural features of this compound may also render it suitable for neuropharmacological applications. Pyridine derivatives are known to interact with neurotransmitter systems, which could lead to developments in treatments for neurological disorders such as depression and anxiety .

Material Science Applications

1. Coordination Chemistry
The compound can act as a ligand in coordination chemistry. Its ability to coordinate with metal ions can lead to the formation of complexes that might exhibit unique electronic and magnetic properties. Research into Schiff bases and their metal complexes indicates that such compounds can be utilized for catalysis and materials development .

2. Organic Electronics
Due to its electronic properties, there is potential for using this compound in organic electronic devices. The presence of both pyrrole and pyridine rings can contribute to charge transport properties essential for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics .

Case Studies

Case Study 1: Antimicrobial Evaluation of Schiff Bases
A study synthesized a new bidentate Schiff base derived from pyrrole and evaluated its antimicrobial activity against several pathogens. The results indicated significant antibacterial effects, supporting the hypothesis that similar derivatives could be developed from this compound .

Case Study 2: Quantum Chemical Investigations
Quantum chemical methods were employed to analyze the electronic properties of related compounds, providing insights into their reactivity and interaction mechanisms at the molecular level. Such studies are crucial for predicting the behavior of this compound in biological systems .

Mechanism of Action

The mechanism of action of (1-Methyl-1H-pyrrol-2-ylmethyl)-pyridin-3-ylmethyl-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with the target molecule, enabling comparative analysis of their physicochemical and biological properties:

N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine

  • Structure : Substituted pyrrole linked via an imine (-CH=N-) bridge to a 6-methoxypyridine.
  • Key Differences: The imine linkage (vs. amine in the target compound) reduces stability under acidic conditions but enhances π-conjugation.
  • Biological Activity : Exhibits moderate antimicrobial efficacy against Staphylococcus aureus and Escherichia coli (MIC: 32–64 µg/mL) .

[2-(1H-Indol-3-yl)-ethyl]-pyridin-3-ylmethyl-amine hydrochloride

  • Structure : Pyridinylmethyl-amine linked to an indole via an ethyl chain.
  • The hydrochloride salt improves aqueous solubility (critical for bioavailability) but may reduce membrane permeability.
  • Physicochemical Properties: Molecular weight: 287.79 g/mol (vs. ~245 g/mol for the target compound, estimated). Hydrogen bond donors: 3 (vs. 2 in the target compound) .

(3-Methyl-thiophen-2-ylmethyl)-pyridin-3-ylmethyl-amine hydrochloride

  • Structure : Thiophene replaces pyrrole, linked via methylene to pyridine.
  • Key Differences: Thiophene’s sulfur atom increases lipophilicity (logP ~2.5 vs. ~2.0 for pyrrole analogs) and alters electronic properties.
  • Applications : Used in kinase inhibition studies due to thiophene’s electron-withdrawing effects .

Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl-amine

  • Structure : Triazole ring fused to pyridine, with a methylamine substituent.
  • Key Differences: The triazole ring enhances hydrogen-bonding capacity (N-H donors/acceptors) and metabolic stability. Rigid fused-ring system reduces conformational flexibility, favoring selective target engagement.
  • Synthesis : Prepared via nucleophilic substitution of chloromethyl-triazolopyridine with methylamine .

Comparative Data Table

Compound Molecular Formula Key Substituents Molecular Weight (g/mol) Biological Activity/Notes Evidence ID
Target Compound C₁₃H₁₆N₃ 1-Methylpyrrole, pyridine ~245 (estimated) N/A -
N-((1H-Pyrrol-2-yl)methylene)-6-methoxy C₁₁H₁₁N₃O Imine, 6-methoxypyridine 201.23 Antimicrobial (MIC: 32–64 µg/mL)
[2-(1H-Indol-3-yl)-ethyl]-pyridin-3-yl C₁₆H₁₈ClN₃ Indole, ethyl linker, HCl salt 287.79 Enhanced solubility, CNS targeting
(3-Methyl-thiophen-2-ylmethyl)-pyridin C₁₂H₁₅ClN₂S Thiophene, HCl salt 254.78 Kinase inhibition studies
Methyl-triazolopyridinylmethyl-amine C₈H₁₀N₄ Triazole, fused pyridine 162.20 High metabolic stability

Key Structural and Functional Insights

  • Linkage Type : Amine linkages (target compound) offer superior hydrolytic stability compared to imine analogs .
  • Heterocycle Impact :
    • Pyrrole: Electron-rich, enhances metal coordination (e.g., antimicrobial complexes) .
    • Thiophene: Increases lipophilicity, favoring membrane penetration .
    • Triazole: Improves hydrogen-bonding and metabolic resistance .
  • Substituent Effects : Methoxy groups enhance electron density (e.g., for metal binding), while methyl groups provide steric bulk .

Biological Activity

Introduction

(1-Methyl-1H-pyrrol-2-ylmethyl)-pyridin-3-ylmethyl-amine is a heterocyclic compound notable for its unique structural features, which include a pyrrolidine ring and a pyridine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including interactions with various biological targets. This article provides a detailed overview of its biological activity based on current research findings.

Structural Characteristics

The compound's structure can be described as follows:

  • Pyrrolidine Ring : Contributes to the compound's interaction capabilities.
  • Pyridine Moiety : Enhances the compound's potential for biological activity due to its electron-withdrawing properties.

Table 1: Structural Features Comparison

Compound NameStructural FeaturesUnique Aspects
1-MethylpyrroleMethyl group on pyrroleSimpler structure; less biological activity
Pyridin-3-ylmethylaminePyridine ring onlyLacks the pyrrole ring
This compoundBoth pyrrole and pyridine ringsPotential for diverse interactions

Predicted Pharmacological Effects

Computational studies, including the Prediction of Activity Spectra for Substances (PASS), suggest that this compound may exhibit various pharmacological effects. These predictions indicate potential activities such as:

  • Antimicrobial Activity : The structure suggests possible interactions with bacterial enzymes or receptors.
  • Cytotoxicity : Potential to inhibit cancer cell proliferation through mechanisms involving apoptosis or cell cycle arrest.
  • Neuroprotective Effects : Possible modulation of neurotransmitter systems, which could be beneficial in neurodegenerative diseases.

The compound likely interacts with specific molecular targets, such as enzymes or receptors, through:

  • Binding to Active Sites : Inhibiting enzymatic activity.
  • Modulation of Receptor Signaling : Affecting pathways involved in cellular responses.

Antimicrobial Studies

Recent studies have explored the antimicrobial properties of similar compounds, demonstrating that derivatives of pyrrole exhibit significant activity against various pathogens. For instance:

  • Study Findings : Compounds similar to this compound showed Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli .

Cytotoxicity Research

Research into related compounds has indicated promising cytotoxic effects:

  • Cytotoxicity Assays : Compounds with structural similarities demonstrated IC50 values lower than established chemotherapeutics like doxorubicin, indicating potential as anticancer agents .

Neuroprotective Properties

The dual nature of the compound allows it to potentially cross the blood-brain barrier, which is crucial for neuroprotective applications:

  • Mechanism Insights : Similar compounds have been shown to inhibit monoamine oxidase B (MAO-B), suggesting a pathway for neuroprotection .

Q & A

Q. How can computational and experimental data be integrated for regulatory submissions?

  • Methodology : Follow OECD guidelines for chemical safety assessment:

Use computational toxicology (e.g., TEST software) to predict acute toxicity.

Validate with in vitro assays (e.g., Ames test for mutagenicity).

Cross-reference with environmental monitoring data .

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